molecular formula C14H20N4O B2826512 (2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one CAS No. 1219590-39-2

(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one

Cat. No. B2826512
CAS RN: 1219590-39-2
M. Wt: 260.341
InChI Key: XLZOAYCPEILUDG-RMKNXTFCSA-N
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Description

(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C14H20N4O and its molecular weight is 260.341. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

Researchers have developed methods for synthesizing diverse heterocyclic systems utilizing compounds similar to the one . For instance, the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other related heterocycles was achieved through a multi-step process starting from related acetoacetic esters. These heterocycles are fundamental structures in many pharmaceuticals and show a wide range of biological activities (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).

Intermolecular Interactions

The study of hydrogen-bonded ribbons and sheets in compounds like 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one highlights the significance of intermolecular interactions in determining the structural and electronic properties of pyrimidinone molecules. These interactions are essential for understanding the behavior of molecular crystals and designing materials with specific properties (F. Orozco, B. Insuasty, J. Cobo, C. Glidewell, 2009).

NMR Studies and Tautomerism

Nuclear magnetic resonance (NMR) studies on compounds containing the pyrrolidinyl-pyrimidine moiety reveal insights into tautomerism—a concept vital for understanding the reactivity and stability of organic compounds. Such studies contribute to our knowledge of chemical shift patterns and structural elucidations, which are critical in pharmaceutical chemistry and material science (L. Spiessens, M. Anteunis, 2010).

Catalyzed Synthesis of Triazolopyrimidines

The catalyzed synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines showcases the application of dimethylamino-pyridine (DMAP) in promoting reactions that lead to the formation of complex heterocyclic structures. These structures have potential applications in drug development and the study of biological activities (M. Khashi, A. Davoodnia, V. S. Prasada Rao Lingam, 2015).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-11-12(13(19)6-9-17(2)3)10-15-14(16-11)18-7-4-5-8-18/h6,9-10H,4-5,7-8H2,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZOAYCPEILUDG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C=CN(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1C(=O)/C=C/N(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.